molecular formula C8H6FN3O B1282673 2-Azido-1-(4-fluorophenyl)ethanone

2-Azido-1-(4-fluorophenyl)ethanone

Cat. No.: B1282673
M. Wt: 179.15 g/mol
InChI Key: AFGKBWWZZQOMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Triazole Derivatives : 2-Azido-1-(4-fluorophenyl)ethanone serves as a precursor for triazole compounds, which exhibit antifungal, antibacterial, and anticancer activities. These derivatives have shown significant cytotoxic effects in various studies, making them promising candidates for drug development .
  • Bioorthogonal Chemistry : The azide functional group allows for bioorthogonal reactions, enabling the modification of biomolecules such as proteins and nucleic acids without interfering with biological processes. This property is particularly useful in targeted drug delivery systems.

2. Material Science

  • Polymer Development : The compound can be utilized in the creation of new materials with enhanced properties. Its unique structure contributes to the development of polymers and coatings that exhibit improved performance characteristics.

3. Interaction Studies

  • Binding Affinities : Research has focused on the interaction mechanisms of this compound within biological systems. Studies indicate that triazole derivatives can interact with various biological targets, influencing cellular pathways associated with disease processes .

Case Studies

Study Findings Implications
Genin et al. (2000)Investigated the synthesis of triazoles from azides including this compoundEstablished the compound's role as an intermediate in producing therapeutically active agents .
Parmee et al. (2000)Evaluated the biological activity of synthesized triazolesHighlighted the potential of triazole derivatives in treating infections and cancers due to their cytotoxic properties .
Recent Synthesis StudiesDemonstrated high yields in synthesizing various derivatives using this compoundConfirmed its versatility in creating compounds with diverse biological activities .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

2-azido-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C8H6FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2

InChI Key

AFGKBWWZZQOMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-fluoro-phenyl)-ethanone (1 eq) in DMSO at 10° C. is vigorously stirred and sodium azide (1.25 eq) is added. The mixture is stirred for 1 hour then quenched with water and extracted with ethyl acetate (2×). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduce pressure to give 2-azido-1-(4-fluoro-phenyl)-ethanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.